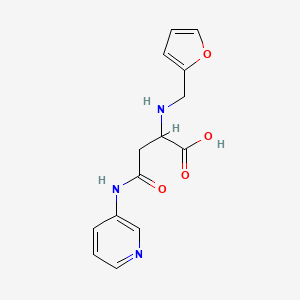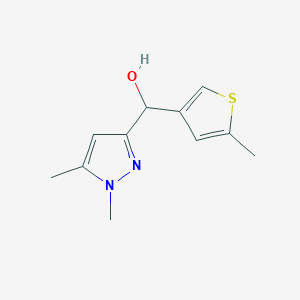
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of pyrazole and thiophene, which are two important classes of heterocyclic compounds. DMPT has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is not fully understood, but it is believed to be mediated through the olfactory system. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to activate the olfactory receptor neurons in fish and shrimp, leading to increased feed intake and growth. In addition, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to stimulate the release of luteinizing hormone in female fish, leading to increased reproductive activity.
Biochemical and Physiological Effects:
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to have various biochemical and physiological effects in different animal species. In fish, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to increase the activity of digestive enzymes, leading to improved feed digestion and utilization. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has also been shown to increase the activity of antioxidant enzymes, leading to improved oxidative status and disease resistance. In pigs and chickens, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to increase the activity of digestive enzymes and improve the absorption of nutrients, leading to improved growth performance and meat quality.
实验室实验的优点和局限性
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has several advantages for lab experiments, including its high purity, stability, and solubility in water. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is also relatively easy to synthesize and has a low cost. However, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has some limitations, including its potential toxicity at high doses and its potential to interact with other compounds in the experimental system.
未来方向
There are several future directions for the research on (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol. One direction is to investigate the potential use of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol as a pheromone in other animal species, such as insects and mammals. Another direction is to study the potential health benefits of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol in humans, as it has been shown to have antioxidant and anti-inflammatory properties. Furthermore, the development of new synthesis methods and the optimization of the existing methods can lead to the production of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol with improved properties and reduced costs.
合成方法
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol can be synthesized using different methods. One of the most common methods is the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine.
科学研究应用
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been extensively studied for its potential applications in various fields. In the field of agriculture, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to enhance the growth and feed intake of aquatic animals such as fish and shrimp. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has also been used as a feed additive for pigs and chickens, leading to improved growth performance and meat quality. In addition, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been investigated for its potential use as a pheromone in the aquaculture industry, as it has been shown to stimulate the reproductive behavior of fish and shrimp.
属性
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(5-methylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-7-4-10(12-13(7)3)11(14)9-5-8(2)15-6-9/h4-6,11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJVAIMTZULLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2=CSC(=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

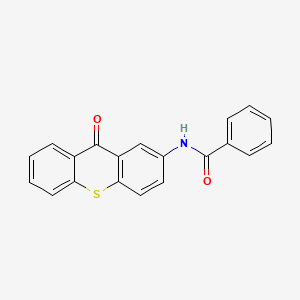
![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)

![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)
![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)
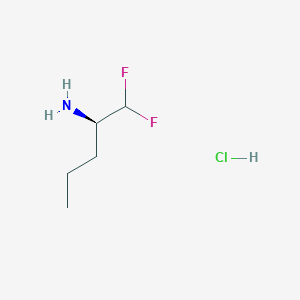
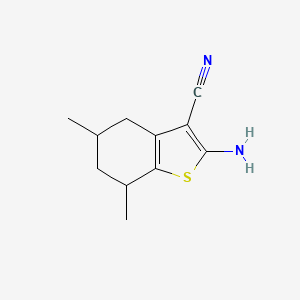
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)
